molecular formula C17H18N2O6S B11014092 3-(benzylsulfonyl)-N-(2-methoxy-4-nitrophenyl)propanamide

3-(benzylsulfonyl)-N-(2-methoxy-4-nitrophenyl)propanamide

Cat. No.: B11014092
M. Wt: 378.4 g/mol
InChI Key: NREBUPMRJVYYQC-UHFFFAOYSA-N
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Description

3-(benzylsulfonyl)-N-(2-methoxy-4-nitrophenyl)propanamide is an organic compound that features a benzylsulfonyl group attached to a propanamide backbone, with a methoxy and nitro-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfonyl)-N-(2-methoxy-4-nitrophenyl)propanamide typically involves multiple steps:

    Formation of the Benzylsulfonyl Intermediate: Benzyl chloride reacts with sodium sulfite to form benzylsulfonic acid.

    Coupling with Propanamide: The benzylsulfonic acid is then coupled with 3-bromopropanamide under basic conditions to form the benzylsulfonyl-propanamide intermediate.

    Substitution Reaction: The intermediate undergoes a substitution reaction with 2-methoxy-4-nitroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfonyl)-N-(2-methoxy-4-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl) can be used.

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(benzylsulfonyl)-N-(2-methoxy-4-nitrophenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 3-(benzylsulfonyl)-N-(2-methoxy-4-nitrophenyl)propanamide depends on its specific application:

    Enzyme Inhibition: The compound may act as a competitive inhibitor, binding to the active site of an enzyme and preventing substrate binding.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

    Protein Interaction: The compound can bind to proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    3-(benzylsulfonyl)-N-(2-methoxyphenyl)propanamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    3-(benzylsulfonyl)-N-(4-nitrophenyl)propanamide: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.

Uniqueness

3-(benzylsulfonyl)-N-(2-methoxy-4-nitrophenyl)propanamide is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C17H18N2O6S

Molecular Weight

378.4 g/mol

IUPAC Name

3-benzylsulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide

InChI

InChI=1S/C17H18N2O6S/c1-25-16-11-14(19(21)22)7-8-15(16)18-17(20)9-10-26(23,24)12-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,18,20)

InChI Key

NREBUPMRJVYYQC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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